2-Bromo-5-cyclopentyloxypyrazine
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Overview
Description
2-Bromo-5-cyclopentyloxypyrazine is an organic compound with the molecular formula C9H11BrN2O. It is a derivative of pyrazine, characterized by the presence of a bromine atom at the 2-position and a cyclopentyloxy group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyclopentyloxypyrazine typically involves the bromination of 5-cyclopentyloxypyrazine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 2-position. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require a catalyst to enhance the reaction rate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors, and ensuring adherence to safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-cyclopentyloxypyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring or the substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed: The major products formed depend on the type of reaction. For example, substitution reactions yield derivatives with different functional groups, while coupling reactions produce biaryl or diaryl compounds .
Scientific Research Applications
2-Bromo-5-cyclopentyloxypyrazine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyclopentyloxypyrazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atom and the cyclopentyloxy group play crucial roles in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
2-Bromo-5-methoxypyrazine: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
2-Chloro-5-cyclopentyloxypyrazine: Similar structure but with a chlorine atom instead of a bromine atom.
5-Cyclopentyloxypyrazine: Lacks the bromine atom at the 2-position.
Uniqueness: 2-Bromo-5-cyclopentyloxypyrazine is unique due to the combination of the bromine atom and the cyclopentyloxy group, which imparts distinct chemical and physical properties. This combination enhances its reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-5-cyclopentyloxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-5-12-9(6-11-8)13-7-3-1-2-4-7/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEFZMBEDSYDDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CN=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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